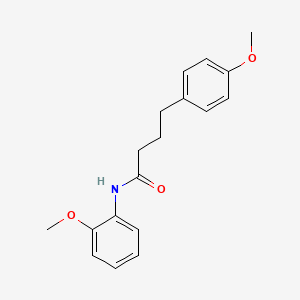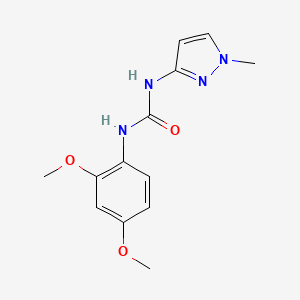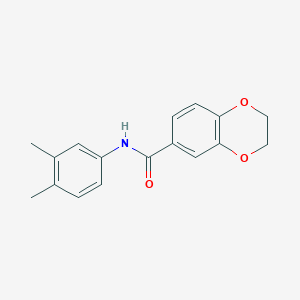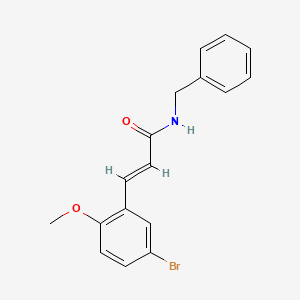
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide, also known as GW501516, is a synthetic drug that was originally developed for the treatment of metabolic and cardiovascular diseases. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. By activating PPARδ, N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide promotes the oxidation of fatty acids and the uptake of glucose by muscle cells, leading to increased energy production and improved endurance.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide has been shown to have a wide range of biochemical and physiological effects on the body, including the regulation of lipid metabolism, the promotion of muscle growth, and the enhancement of endurance and performance. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potentially valuable tool for the treatment of a variety of diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide for lab experiments is its ability to selectively activate PPARδ without affecting other nuclear receptors or causing significant side effects. However, its long half-life and potential for accumulation in the body can make it difficult to control dosing and can lead to variability in results.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide, including its potential applications in the treatment of metabolic and cardiovascular diseases, its use as a performance-enhancing drug in sports, and its potential as a tool for the study of lipid metabolism and energy homeostasis. Further research is needed to fully understand the mechanisms of action and potential benefits and limitations of this compound.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide involves several steps, including the reaction of 2-methoxybenzoic acid with 4-methoxybenzyl chloride to form the intermediate 2-(4-methoxybenzyl)-2-methoxybenzoic acid. This intermediate is then reacted with butanoyl chloride in the presence of a catalyst to form the final product, N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and toxicology. It has been shown to have a wide range of effects on the body, including the regulation of lipid metabolism, the promotion of muscle growth, and the enhancement of endurance and performance.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-15-12-10-14(11-13-15)6-5-9-18(20)19-16-7-3-4-8-17(16)22-2/h3-4,7-8,10-13H,5-6,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIACOPJDVOUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)
![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)





![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5881782.png)


![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)